Hept-3-yn-2-ol (CAS: 56699-62-8): A Technical Overview
Hept-3-yn-2-ol (CAS: 56699-62-8): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hept-3-yn-2-ol is a secondary alkynyl alcohol with the chemical formula C₇H₁₂O.[1] Its structure, featuring a hydroxyl group on the second carbon and a carbon-carbon triple bond between the third and fourth carbons, makes it a chiral molecule and a versatile intermediate in organic synthesis.[1] This document provides a comprehensive overview of the known properties, synthesis, and reactivity of Hept-3-yn-2-ol, with a focus on its potential applications in research and development.
Chemical and Physical Properties
While extensive experimental data for Hept-3-yn-2-ol is limited in publicly accessible literature, the following table summarizes its basic identifiers and computed physical properties.
| Property | Value | Source |
| CAS Number | 56699-62-8 | [1] |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| IUPAC Name | Hept-3-yn-2-ol | [1] |
| Synonyms | 3-Heptyn-2-ol | [1] |
| Canonical SMILES | CCCC#CC(C)O | [1] |
| InChI Key | AGSTXVGLHQAXQK-UHFFFAOYSA-N | |
| Boiling Point (Predicted) | ~145-150 °C | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Hept-3-yn-2-ol is not available in the public domain. Characterization of this compound would require experimental analysis.
Synthesis of Hept-3-yn-2-ol
The synthesis of Hept-3-yn-2-ol can be achieved through several established organic chemistry methodologies. While specific, detailed experimental protocols for this particular molecule are not widely published, the general approaches are outlined below.
Grignard Reaction
A common and effective method for the synthesis of secondary alcohols is the reaction of a Grignard reagent with an aldehyde. For Hept-3-yn-2-ol, this would involve the reaction of a pentynyl Grignard reagent with acetaldehyde.
Caption: Grignard synthesis of Hept-3-yn-2-ol.
Experimental Protocol (General): A detailed experimental protocol for the synthesis of Hept-3-yn-2-ol via a Grignard reaction is not available in the reviewed literature. A general procedure would involve the slow addition of an ethereal solution of acetaldehyde to a pre-formed solution of pentynylmagnesium bromide (prepared from 1-pentyne and a suitable Grignard reagent like ethylmagnesium bromide) at low temperature (e.g., 0 °C). The reaction would then be quenched with an aqueous acid solution (e.g., ammonium chloride or dilute hydrochloric acid) and the product extracted with an organic solvent. Purification would likely be achieved by distillation under reduced pressure.
Hydroboration-Oxidation of a Terminal Alkyne
While typically used to form aldehydes from terminal alkynes, modifications of the hydroboration-oxidation reaction can lead to other products. However, the direct synthesis of Hept-3-yn-2-ol from a simple hydroboration-oxidation of a readily available starting material is not straightforward.
Chemical Reactivity
The chemical reactivity of Hept-3-yn-2-ol is dictated by its two functional groups: the hydroxyl group and the alkyne moiety. These groups can undergo a variety of transformations, making it a useful building block in organic synthesis.
Oxidation of the Hydroxyl Group
The secondary alcohol can be oxidized to the corresponding ketone, Hept-3-yn-2-one.
Caption: Oxidation of Hept-3-yn-2-ol.
Experimental Protocol (General): A detailed experimental protocol for the oxidation of Hept-3-yn-2-ol is not available. A typical procedure would involve dissolving Hept-3-yn-2-ol in a suitable solvent (e.g., dichloromethane) and treating it with an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid and acetone). The reaction progress would be monitored by a technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture would be worked up to remove the oxidant and the product purified, likely by column chromatography or distillation.
Reduction of the Alkyne
The carbon-carbon triple bond can be reduced to either a cis-alkene, a trans-alkene, or a fully saturated alkane, depending on the choice of reducing agent.
Caption: Reduction pathways of Hept-3-yn-2-ol.
Experimental Protocols (General): Detailed experimental protocols for the reduction of Hept-3-yn-2-ol are not available. General procedures for these transformations are as follows:
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cis-Alkene: Hydrogenation of the alkyne in the presence of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) would yield the cis-alkene.
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trans-Alkene: A dissolving metal reduction, using sodium metal in liquid ammonia, would produce the trans-alkene.
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Alkane: Catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst would fully reduce the triple bond to a single bond.
Substitution of the Hydroxyl Group
The hydroxyl group can be converted to a better leaving group and subsequently substituted, for example, by a halide.
